2-Nitroaniline
Overview
Description
2-Nitroaniline is the main precursor to phenylenediamines, which are converted to benzimidazoles, a family of heterocycles that are key components in pharmaceuticals .
Synthesis Analysis
2-Nitroaniline is prepared commercially by the reaction of 2-nitrochlorobenzene with ammonia . The reduction of 4-nitroaniline (4-NA) and 2-nitroaniline (2-NA) using synthesized copper ferrite nanoparticles (NPs) via facile one-step hydrothermal method as a heterogeneous nano-catalyst has also been reported .Molecular Structure Analysis
The optimized molecular geometry, bond orders, atomic charges, harmonic vibrational wave numbers and intensities of vibrational bands of 2-nitroaniline and its cation were calculated at DFT levels invoking two different basis sets 6-31G** and 6-31+G** using Gaussian 03W program .Chemical Reactions Analysis
2-Nitroaniline is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems . It is protonated to give the anilinium salts .Physical And Chemical Properties Analysis
2-Nitroaniline has a molar mass of 138.12 g/mol, a density of 1.255 g/cm3, a melting point of 70-73 °C, a boiling point of 284 °C, and a solubility in water of 0.117 g/100 ml at 20°C .Scientific Research Applications
Electrochemical Applications : 2-Nitroaniline modified glassy carbon electrodes can be used as an immobilization matrix to trap proteins and enzymes. This setup shows enhanced biocatalytic activity for the reduction of hydrogen peroxide, trichloroacetic acid, and oxygen, as reported by Kumar and Chen (2007) in "Biosensors & Bioelectronics" (Kumar & Chen, 2007).
Optical Properties : The compound has significant potential for second-order nonlinear optical properties (NLO), especially in its bulk form, exhibiting a quinoide-like structure in its ground state, as detailed by Kolev et al. (2007) in "The Journal of Physical Chemistry A" (Kolev et al., 2007). Additionally, 2-Nitroaniline has superior nonlinear optical material properties, making it useful for low-power optical limiting applications, as explored by Dinesh Babu et al. (2019) in "Laser Physics" (Dinesh Babu et al., 2019).
Carcinogenic Potential : There's evidence that 2-Nitroanisole, a related compound, binds covalently to DNA in vitro and in vivo, suggesting a carcinogenic potency for humans, according to Stiborová et al. (2003) in "Carcinogenesis" (Stiborová et al., 2003).
Environmental Monitoring and Sensing : A carbon dots-based solid-phase microextraction (SPME) platform can be used for selective early screening and sensitive detection of 2-nitroaniline in environmental samples, as detailed by Liu et al. (2020) in "Analytica Chimica Acta" (Liu et al., 2020).
Wastewater Treatment : The membrane-aerated biofilm reactor (MABR) enhances the treatment of wastewater containing 2-Nitroaniline (2-NA) and promotes simultaneous degradation and nitrogen removal, as found in research by Mei et al. (2020) in "Separation and Purification Technology" (Mei et al., 2020).
Safety And Hazards
Future Directions
The chemical reduction of 2-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided .
properties
IUPAC Name |
2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCXCZTLWNFOH-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H6N2O2 | |
Record name | O-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID1025726 | |
Record name | 2-Nitrobenzenamine | |
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Molecular Weight |
138.12 g/mol | |
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Physical Description |
O-nitroaniline is an orange solid with a musty odor. Sinks and mixes slowly with water. (USCG, 1999), Other Solid, Orange-yellow solid; [Merck Index] Darkens on exposure to light; [CHEMINFO] Orange crystalline solid; Soluble in water; [MSDSonline], ORANGE-YELLOW CRYSTALS. | |
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Boiling Point |
543 °F at 760 mmHg (NTP, 1992), 284 °C | |
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Flash Point |
335 °F (NTP, 1992), 168 °C | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Soluble in ethanol; very soluble in ether, acetone, benzene, chloroform, Slightly sol in cold water; sol in hot water, In water, 1.47X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 25 °C: 0.126 | |
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Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.9015 at 25 °C/4 °C, 1.44 g/cm³ | |
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Vapor Density |
4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 219.2 °F ; <0.1 mmHg at 86 °F (NTP, 1992), 0.00277 [mmHg], VP: 1 mm Hg at 104.0 °C, 2.77X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 4 | |
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Mechanism of Action |
THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. /AMINOANILINES/ | |
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Product Name |
2-Nitroaniline | |
Color/Form |
Yellow-orange crystals from boiling water, Orange-red needles | |
CAS RN |
88-74-4 | |
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Melting Point |
160.7 °F (NTP, 1992), 71.0 °C, Heat of fusion at melting point = 16.1 kJ/mol, 71 °C | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.